N-(4-amino-1,2,5-oxadiazol-3-yl)-4-tert-butylbenzamide
Description
Properties
CAS No. |
696647-76-4 |
|---|---|
Molecular Formula |
C13H16N4O2 |
Molecular Weight |
260.29 g/mol |
IUPAC Name |
N-(4-amino-1,2,5-oxadiazol-3-yl)-4-tert-butylbenzamide |
InChI |
InChI=1S/C13H16N4O2/c1-13(2,3)9-6-4-8(5-7-9)12(18)15-11-10(14)16-19-17-11/h4-7H,1-3H3,(H2,14,16)(H,15,17,18) |
InChI Key |
QOFYEYCTBKRQTO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=NON=C2N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-amino-1,2,5-oxadiazol-3-yl)-4-tert-butylbenzamide can be achieved through several methods. One common approach involves the reaction of 4-tert-butylbenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 4-amino-1,2,5-oxadiazole in the presence of a base such as triethylamine to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-amino-1,2,5-oxadiazol-3-yl)-4-tert-butylbenzamide can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The tert-butyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents such as toluene or dichloromethane .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the amino group may yield nitro derivatives, while substitution reactions can introduce different functional groups onto the benzamide moiety.
Scientific Research Applications
N-(4-amino-1,2,5-oxadiazol-3-yl)-4-tert-butylbenzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is being investigated for its potential as a therapeutic agent in the treatment of various diseases.
Mechanism of Action
The mechanism of action of N-(4-amino-1,2,5-oxadiazol-3-yl)-4-tert-butylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzamide Group
The tert-butyl substituent in N-(4-amino-1,2,5-oxadiazol-3-yl)-4-tert-butylbenzamide can be contrasted with analogs bearing smaller or alternative substituents:
*Estimated using group contribution methods.
In herbicidal contexts, bulkier substituents like tert-butyl may enhance binding to hydrophobic enzyme pockets, as suggested by patent claims for improved weed-control efficacy .
Heterocyclic Analogs
Replacement of the 1,2,5-oxadiazole ring with other heterocycles alters electronic and steric profiles:
The 1,2,5-oxadiazole core in the target compound provides a balance of stability and electron-withdrawing character, which may optimize interactions with plant enzyme targets compared to triazole or 1,3,4-oxadiazole derivatives .
Functional Group Modifications
Additional analogs from patents and literature highlight the role of amide linkages and auxiliary functional groups:
The absence of electronegative halogens in this compound may reduce non-target toxicity while maintaining herbicidal potency through steric effects .
Biological Activity
N-(4-amino-1,2,5-oxadiazol-3-yl)-4-tert-butylbenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
- Chemical Name : this compound
- Molecular Formula : C13H16N4O2
- Molecular Weight : 256.30 g/mol
- CAS Number : 696647-76-4
The compound features a 1,2,5-oxadiazole ring, which is known for its diverse biological activities. The presence of the tert-butyl group enhances lipophilicity, potentially improving bioavailability.
Anticancer Properties
Research indicates that compounds containing the oxadiazole moiety exhibit promising anticancer activities. The mechanism often involves the inhibition of key enzymes and growth factors associated with cancer proliferation.
-
Mechanism of Action :
- Inhibition of Kinases : The compound may inhibit various kinases involved in cancer cell signaling pathways, leading to reduced cell proliferation and survival.
- Interaction with Nucleic Acids : The oxadiazole scaffold can interact with DNA and RNA, disrupting essential cellular processes.
-
Case Studies :
- A study demonstrated that derivatives of oxadiazoles showed significant cytotoxicity against several cancer cell lines, including breast and lung cancer cells. Specific modifications to the oxadiazole structure enhanced activity against these cell types .
- Another investigation highlighted the effectiveness of a related compound in inhibiting RET kinase activity, which is crucial for certain cancers. This suggests that this compound could have similar effects .
Antimicrobial Activity
The biological activity of oxadiazole derivatives extends to antimicrobial properties as well. Studies have shown that these compounds can effectively inhibit bacterial growth:
- Mechanism : The antibacterial action is believed to stem from the disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Other Biological Activities
- Anti-inflammatory Effects :
-
Antioxidant Activity :
- The antioxidant capacity of oxadiazole derivatives has been documented, contributing to their protective effects against oxidative stress-related diseases.
Summary Table of Biological Activities
Q & A
Q. What are the key challenges in synthesizing N-(4-amino-1,2,5-oxadiazol-3-yl)-4-tert-butylbenzamide, and how are they addressed?
Synthesis involves multi-step reactions, including amidoxime formation, cyclization, and functional group protection/deprotection. For example:
- Amidoxime activation : Chloro-oxime intermediates (e.g., compound 1 in ) require coupling with amines under basic conditions, followed by cyclization using reagents like 1,1’-carbonyl diimidazole to form oxadiazole rings .
- Deprotection steps : Boron tribromide (BBr₃) is used to remove methoxy groups, achieving high yields (~82%) but requiring strict anhydrous conditions .
- Purification : HPLC and recrystallization (e.g., from ethyl acetate/ether mixtures) ensure >99% purity, as demonstrated in analogous oxadiazole syntheses .
Q. How is the molecular structure of this compound validated experimentally?
- X-ray crystallography : Single-crystal analysis confirms bond lengths, angles, and hydrogen-bonding networks. For related oxadiazoles, intramolecular N–H⋯N bonds stabilize twisted conformations (e.g., 20.2° dihedral angles in ) .
- Spectroscopy : -NMR (e.g., δ 6.67 ppm for NH₂ in ) and -NMR (e.g., δ 155.4 ppm for oxadiazole carbons) are critical for verifying substituent positions .
Q. What analytical methods are recommended for purity assessment and stability studies?
- HPLC : Used to confirm >99.6% purity in oxadiazole derivatives, as described in .
- Mass spectrometry : High-resolution MS (HRMS) validates molecular formulas (e.g., calculated vs. observed m/z in ) .
- Thermogravimetric analysis (TGA) : Determines thermal stability, especially for explosive precursors (e.g., oxadiazoles with low hydrogen content in ) .
Advanced Research Questions
Q. How can molecular docking inform the pharmacological potential of this compound?
Molecular docking (e.g., AutoDock Vina or Schrödinger Suite) predicts binding affinities to target proteins. For example:
- COVID-19 applications : Analogous oxadiazoles were docked against SARS-CoV-2 main protease (M), showing hydrogen bonding with catalytic residues (e.g., His41) .
- Validation : Experimental IC values should cross-validate docking scores, addressing potential false positives from rigid receptor models .
Q. How do electronic properties (e.g., HOMO/LUMO) influence reactivity or bioactivity?
Density Functional Theory (DFT) calculations (e.g., using Kohn-Sham equations in ) reveal:
Q. What strategies resolve contradictions in biological activity data across studies?
- Dose-response curves : Confirm activity thresholds; e.g., herbicidal effects in patents () may require >10 μM concentrations .
- Metabolic stability assays : Liver microsome studies identify rapid degradation pathways (e.g., CYP450-mediated oxidation), explaining discrepancies between in vitro and in vivo results .
Q. How can synthetic byproducts or isomers be controlled during scale-up?
- Fluorination optimization : Methyl DAST (dimethylaminosulfur trifluoride) minimizes side reactions (e.g., evidence of 81% yield in ) .
- Chiral separations : HPLC with chiral columns resolves enantiomers, critical for compounds with stereospecific bioactivity .
Q. What mechanistic insights explain its herbicidal activity (per patent claims)?
Q. How do crystal packing interactions affect material properties?
Q. What computational tools model its explosive potential (if applicable)?
- Detonation velocity calculations : Use Kamlet-Jacobs equations, incorporating density (X-ray data) and heat of formation (DFT) .
- Safety protocols : Differential scanning calorimetry (DSC) identifies exothermic peaks, guiding handling procedures for shock-sensitive derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
